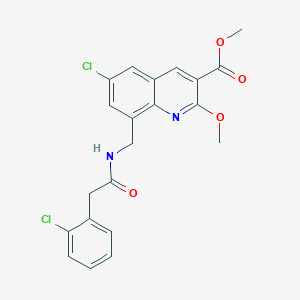![molecular formula C13H13BrO2 B12308504 1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound that belongs to the class of bicyclic structures known as bicyclo[2.1.1]hexanes. These structures are characterized by their unique three-dimensional geometry, which makes them valuable in various fields of scientific research and industrial applications. The presence of a bromophenyl group and a carboxylic acid functional group further enhances the compound’s reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the efficient construction of the bicyclic framework. The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .
Industrial Production Methods
For large-scale industrial production, alternative methods that are more scalable and less reliant on specialized equipment are preferred. One such method involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This method offers wide functional group tolerance and allows for the efficient construction of the bicyclic ring system.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced under appropriate conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is primarily related to its ability to interact with various molecular targets. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on biomolecules, thereby modulating their activity. The bromophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzene.
Bicyclo[4.1.1]octane:
Uniqueness
1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific combination of a bromophenyl group and a carboxylic acid functional group on the bicyclo[2.1.1]hexane scaffold. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds .
Properties
Molecular Formula |
C13H13BrO2 |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16) |
InChI Key |
RPYDJWOAYYXMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)
![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)
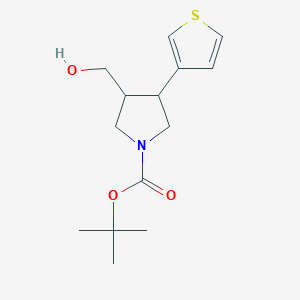

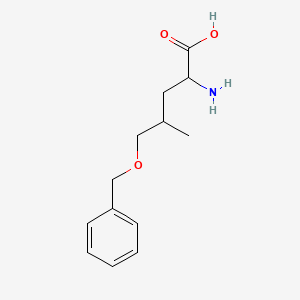
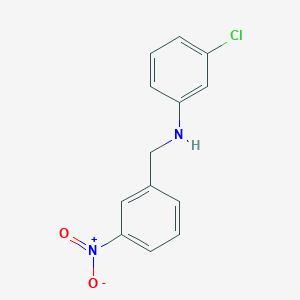
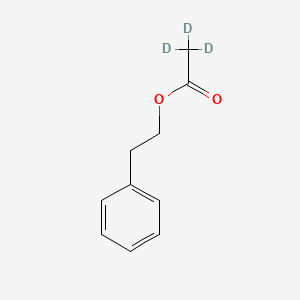
![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
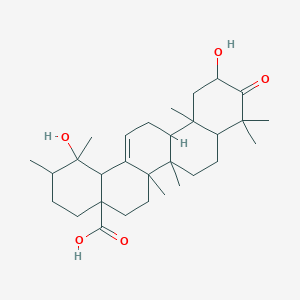
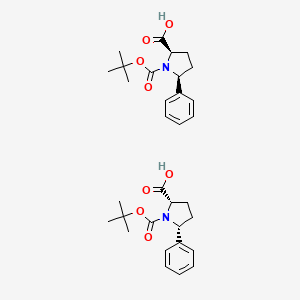
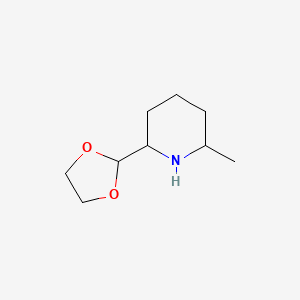
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)
